Lenalidomide-CO-C3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-CO-C3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, designed to enhance its therapeutic effects while minimizing adverse side effects. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q. The compound exhibits potent antineoplastic, antiangiogenic, and immunomodulatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C3-OH involves several key steps. Initially, 2-methyl-3-nitrobenzoic acid methyl ester undergoes bromination using N-bromosuccinimide in methyl acetate. This intermediate is then reduced using an iron and ammonium chloride reducing system to yield the final product .
Industrial Production Methods: Industrial production of lenalidomide typically involves a multi-step synthesis process. The bromination of 2-methyl-3-nitrobenzoic acid methyl ester is carried out at temperatures between 90 to 140°C using a bromine source and a radical initiator. The subsequent reduction of the nitro group is performed under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-CO-C3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are commonly used in its synthesis, particularly in the conversion of nitro groups to amino groups.
Substitution: Substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of lenalidomide, each with unique properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-C3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of immunomodulatory drugs.
Biology: The compound is employed in research on cellular signaling pathways and immune modulation.
Medicine: this compound is investigated for its potential in treating various hematologic malignancies and solid tumors.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Lenalidomide-CO-C3-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Antiangiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting tumor growth.
Molecular Targets: this compound binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
CC-220 and CC-885: Novel thalidomide analogs designed for better clinical efficacy
Uniqueness: Lenalidomide-CO-C3-OH stands out due to its specific binding affinity to cereblon and its ability to induce the degradation of proteins crucial for cancer cell survival. This selective mechanism of action makes it a valuable therapeutic agent in the treatment of hematologic malignancies .
Eigenschaften
Molekularformel |
C17H19N3O5 |
---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-hydroxybutanamide |
InChI |
InChI=1S/C17H19N3O5/c21-8-2-5-14(22)18-12-4-1-3-10-11(12)9-20(17(10)25)13-6-7-15(23)19-16(13)24/h1,3-4,13,21H,2,5-9H2,(H,18,22)(H,19,23,24) |
InChI-Schlüssel |
MSAINFUHRNOTQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.